1-Isocyanocyclohexene

Overview

Description

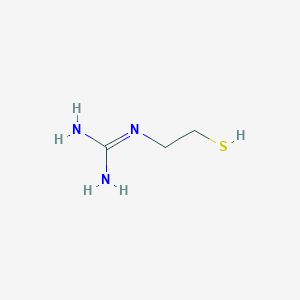

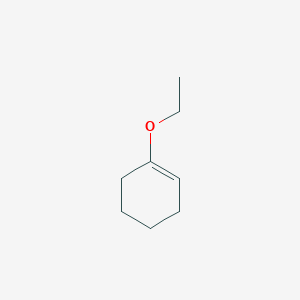

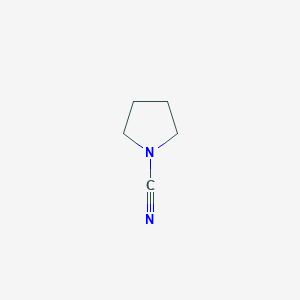

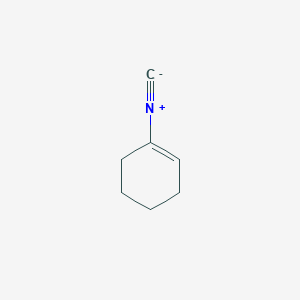

1-Isocyanocyclohexene is a chemical compound with the molecular formula C7H9N . It is also known by other names such as 1-cyclohexenylisocyanide and 1-ISOCYANOCYCLOHEX-1-ENE . The molecular weight of this compound is 107.15 g/mol .

Synthesis Analysis

The synthesis of this compound has been reported in a two-step process involving an Ugi four-component condensation using a convertible isocyanide (this compound), followed by an acid-activated cyclization reaction .Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI string: InChI=1S/C7H9N/c1-8-7-5-3-2-4-6-7/h5H,2-4,6H2 . The Canonical SMILES representation is [C-]#[N+]C1=CCCCC1 .Physical And Chemical Properties Analysis

This compound has a molecular weight of 107.15 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 0 . The exact mass and monoisotopic mass of the compound are 107.073499291 g/mol . The topological polar surface area of the compound is 4.4 Ų .Scientific Research Applications

Multicomponent Reactions

1-Isocyanocyclohexene is used in multicomponent reactions (MCRs), which are highly efficient transformations utilizing three or more components capable of creating highly diverse compounds . These reactions are time-efficient and provide advanced intermediates with multiple points of diversification for further expansion to a structural variety of organic molecules .

Drug Discovery

In the field of drug discovery, this compound plays a crucial role. The structural diversity provided by multicomponent reactions involving this compound is essential for drug discovery efforts .

Ugi Four-Component Reaction

The Ugi four-component reaction (U-4CR) is one of the most explored and frequently described MCRs. It involves the use of this compound and enables the formation of a functionally complex organic molecule with a single synthetic transformation .

Solid-Phase Synthesis

This compound is used in solid-phase syntheses of small molecules involving isocyanide-based multicomponent reactions . The main advantages of the solid-phase approach are the ability to prepare chemical libraries intended for biological screening and elimination of the isocyanide odor .

Convertible Isocyanide Generation

The Ugi four-component condensation employing this compound as a convertible isocyanide has been adapted to solid supported synthesis .

Building Blocks for Scientific Research

This compound is also used as a building block in various scientific research applications .

Future Directions

A paper titled “Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application” discusses the potential future applications of isocyanide-based multicomponent reactions (IMCRs), including 1-Isocyanocyclohexene . The paper suggests that the potential of IMCRs has not been fully exploited and outlines unexplored avenues of these reactions, including chiral frameworks, DNA-encoded libraries, eco-friendly synthesis, and chiral auxiliary reactions .

Mechanism of Action

Target of Action

1-Isocyanocyclohexene, like other isocyanides, has been found to exhibit potent biological activity as antibacterial, antifungal, antimalarial, antifouling, and antitumoral compounds . The primary targets of this compound are likely to be the biochemical pathways involved in these biological activities.

Mode of Action

Isocyanides, in general, are known for their metal coordinating properties . They can act as ligands in coordination chemistry, which suggests that they might interact with metal ions in biological systems. This interaction could potentially alter the function of metalloproteins or other metal-dependent biochemical processes, leading to the observed biological activities.

Biochemical Pathways

Given the biological activities of isocyanides, it can be inferred that this compound might affect pathways related to bacterial growth, fungal proliferation, malarial parasite life cycle, biofouling processes, and tumor cell proliferation .

Pharmacokinetics

The physicochemical properties of the compound, such as its molecular weight of 10715 , might influence its pharmacokinetic behavior

Result of Action

Given its biological activities, it can be inferred that the compound might induce changes at the molecular and cellular levels that inhibit bacterial growth, fungal proliferation, malarial parasite life cycle, biofouling processes, and tumor cell proliferation .

properties

IUPAC Name |

1-isocyanocyclohexene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N/c1-8-7-5-3-2-4-6-7/h5H,2-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSPXASHHKFVPCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]C1=CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50447522 | |

| Record name | 1-isocyanocyclohexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50447522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1121-57-9 | |

| Record name | 1-isocyanocyclohexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50447522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 1-isocyanocyclohexene particularly useful in organic synthesis?

A1: this compound acts as a "convertible isocyanide" in the Ugi four-component condensation reaction [, , , ]. Unlike traditional Ugi reactions that directly incorporate an amino acid, this approach utilizes this compound, allowing for greater structural diversity in the final products. This is because the resulting cyclohexenamide group can be readily transformed into various functional groups post-condensation.

Q2: What kind of post-condensation modifications are possible with this compound-derived Ugi products?

A2: The cyclohexenamide moiety in the Ugi product can be converted into a reactive oxazolinium-5-one (also known as a munchnone) under acidic conditions []. This intermediate readily reacts with nucleophiles, enabling the synthesis of carboxylic acids, esters, and thioesters []. Furthermore, the munchnone intermediate can undergo cycloaddition reactions with dipolarophiles like acetylenes to yield pyrroles [].

Q3: Can you give a specific example of how this compound enables unique synthetic routes?

A3: Researchers successfully employed this compound in a two-step synthesis of diverse 1,4-benzodiazepine-2,5-diones (BZDs) [, ]. The initial Ugi reaction, incorporating this compound, is followed by an acid-catalyzed cyclization that leverages the presence of the cyclohexenamide group. This method offers a significant improvement over traditional BZD syntheses, bypassing the need for amino acids as starting materials and broadening the scope of accessible BZD derivatives [, ].

Q4: Are there any interesting structural features observed in the 1,4-benzodiazepine-2,5-diones synthesized using this method?

A4: Interestingly, BZDs synthesized via this route, particularly those with methylenes at the C-3 and N-4 positions, exhibited conformational isomerism as observed through NMR spectroscopy [, ]. This suggests that the typically rigid BZD core structure might exhibit more flexibility than previously thought, at least in certain derivatives [, ].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.